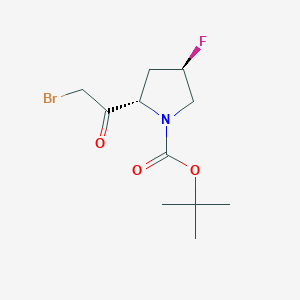

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carboxylate group, a fluorine atom at the 4R position, and a 2-bromoacetyl substituent at the 2S position. The bromoacetyl group acts as a reactive handle for nucleophilic substitutions, enabling further derivatization. Its synthesis likely involves bromoacetylation of a precursor pyrrolidine scaffold, though specific details are absent in the provided evidence.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBNPAYJBDGZTR-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection with tert-butyl group: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.

Mechanistic Insight :

The bromine atom acts as a leaving group, enabling nucleophilic attack at the α-carbon. The electron-withdrawing fluorine at the 4-position slightly increases the electrophilicity of the bromoacetyl group, accelerating substitution .

Cross-Coupling Reactions

The bromoacetyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Observation :

Steric hindrance from the tert-butyl group slows coupling efficiency compared to non-fluorinated analogs .

Stability and Reaction Optimization

-

Thermal Sensitivity : Decomposition occurs above 120°C, necessitating low-temperature reactions (<60°C) .

-

Solvent Compatibility : THF and EtOAc provide optimal solubility, while DCM is preferred for bromoacetylation to minimize ester hydrolysis .

Comparative Analysis of Bromoacetyl Derivatives

The fluorine atom enhances electrophilicity and metabolic stability compared to non-fluorinated analogs .

Experimental Protocols

Scientific Research Applications

Synthetic Applications

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate serves as a valuable synthon in the synthesis of bioactive compounds. Its structure allows for functionalization that can lead to the development of various derivatives with enhanced biological activities.

Synthesis of Fluorinated Compounds

The compound is particularly useful in the synthesis of fluorinated intermediates. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates in drug design. For instance, the presence of fluorine in pyrrolidine derivatives can significantly enhance their potency as enzyme inhibitors .

Medicinal Chemistry Applications

The medicinal chemistry applications of this compound are primarily centered around its use in developing inhibitors for various biological targets.

Dipeptidyl Peptidase IV Inhibitors

Research indicates that derivatives of 4-fluoropyrrolidine, including those derived from this compound, can act as dipeptidyl peptidase IV inhibitors. These inhibitors have therapeutic potential in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Development of Anticancer Agents

The compound's ability to serve as an intermediate in synthesizing various bioactive molecules positions it as a candidate for developing anticancer agents. By modifying the side chains and functional groups attached to the pyrrolidine core, researchers can tailor compounds to target specific cancer pathways .

Case Studies and Research Findings

Several studies highlight the effectiveness of using this compound in synthetic pathways:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical and Electronic Effects

- Fluorine at 4R Position : All compounds retain the 4-fluoro substituent, which enhances metabolic stability and influences ring puckering, critical for binding to biological targets like enzymes or receptors .

- Methoxy vs.

Research Findings and Trends

- Synthetic Yields : High yields (e.g., 84.86% for the bromopyridinyl carbamoyl compound in ) demonstrate optimized routes for halogenated intermediates .

- Stability Concerns: Bromoacetyl derivatives require careful handling due to their reactivity, whereas formyl or aminomethyl analogs are more shelf-stable .

- Diverse Functionalization : The tert-butyl carboxylate group is a common protective strategy, enabling deprotection for downstream modifications across all analogs .

Biological Activity

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of fluorinated pyrrolidine derivatives, which are known for their utility as intermediates in the synthesis of various bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment.

Chemical Structure and Properties

The compound has the following structural formula and properties:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₇BrFNO₃

- Molecular Weight : 304.16 g/mol

- CAS Number : 2411177-25-6

The biological activity of this compound primarily involves its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for insulin signaling and glucose metabolism. By inhibiting this enzyme, the compound can enhance insulin secretion and improve glycemic control in diabetic patients.

Research Findings

Numerous studies have explored the pharmacological properties of pyrrolidine derivatives. A significant finding is that compounds similar to this compound exhibit potent DPP-IV inhibitory activity. For instance, research indicates that modifications at the 4-position of pyrrolidine can lead to increased potency against DPP-IV, making these derivatives valuable in diabetes management .

Case Study 1: DPP-IV Inhibition

In a study evaluating various pyrrolidine derivatives for their DPP-IV inhibitory activity, this compound demonstrated significant inhibition at low micromolar concentrations. The structure-activity relationship (SAR) analysis revealed that the presence of the fluorine atom at the 4-position and the bromoacetyl group at the 2-position contributed to its enhanced biological activity .

Case Study 2: Synthesis and Yield

A synthetic route for producing this compound was developed, yielding high purity and yield. The methodology involved a multi-step synthesis starting from commercially available precursors. The successful synthesis of this compound has implications for its further development as a therapeutic agent .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇BrFNO₃ |

| Molecular Weight | 304.16 g/mol |

| CAS Number | 2411177-25-6 |

| Purity | ≥95% |

| DPP-IV Inhibition IC50 | Low micromolar range |

Q & A

Q. What are the key synthetic routes for preparing tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

The compound is typically synthesized via multi-step routes starting from Boc-protected fluoropyrrolidine precursors. For example, bromoacetylation of a hydroxyl or amino group on the pyrrolidine ring is achieved using bromoacetyl bromide under anhydrous conditions. Stereochemical control at the 2S and 4R positions is maintained through chiral auxiliaries or enzymatic resolution, as seen in analogous syntheses of fluoropyrrolidine derivatives . Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization are critical for isolating enantiomerically pure intermediates.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying stereochemistry and functional groups. For example, the fluorine atom at C4 causes distinct splitting patterns in H NMR, while the bromoacetyl group shows characteristic carbonyl signals (~170 ppm in C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br ratio) .

- X-ray Crystallography : Resolves ambiguous stereochemistry; SHELX programs are widely used for small-molecule refinement .

Q. What are the primary stability concerns for this compound under standard laboratory conditions?

The bromoacetyl group is moisture-sensitive and prone to hydrolysis. Storage under inert gas (N/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended. The tert-butyl carbamate group is stable at room temperature but degrades under strong acids/bases .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric impurities be resolved during structural validation?

Discrepancies in splitting patterns or coupling constants (e.g., for fluoropyrrolidine protons) may indicate diastereomers. Strategies include:

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.

- COSY/NOESY : Identifies through-space correlations to confirm spatial arrangement of substituents.

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- Comparative Analysis : Match spectral data with enantiomerically pure reference compounds synthesized via divergent routes .

Q. What methodologies optimize the bromoacetylation step to minimize side reactions (e.g., elimination or racemization)?

- Low-Temperature Reactions : Conduct bromoacetylation at 0–5°C to suppress elimination.

- Protecting Group Strategy : Temporarily protect reactive sites (e.g., hydroxyl groups) with TBS or acetyl before bromoacetylation.

- Catalytic Bases : Use DMAP or pyridine to scavenge HBr, reducing acid-catalyzed racemization .

- Kinetic Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) to terminate before side reactions dominate .

Q. How does the fluoropyrrolidine scaffold influence the compound’s reactivity in subsequent derivatization (e.g., nucleophilic substitution)?

The 4-fluorine atom increases ring rigidity, favoring axial substituent conformations. This steric effect directs nucleophilic attack (e.g., SN2 at the bromoacetyl group) to specific positions. Computational modeling (DFT) predicts transition states, while experimental validation uses isotopic labeling (e.g., F tracking) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations (e.g., 60–80%) often stem from:

- Purification Efficiency : Flash chromatography vs. preparative HPLC impacts recovery.

- Moisture Sensitivity : Trace HO in solvents hydrolyzes bromoacetyl groups, reducing yield.

- Catalyst Batch Differences : Commercial Pd/C or enzyme sources vary in activity . Mitigation includes rigorous drying of solvents/reagents and standardizing purification protocols.

Q. What strategies reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed bromoacetyl) that may skew activity .

- Crystallographic Studies : Resolve binding modes to explain potency differences between enantiomers .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.